

# Perfluorohexylsulfonyl fluoride CAS number 423-50-7 identification.

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Compound of Interest

Compound Name: Perfluorohexylsulfonyl fluoride

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## Perfluorohexylsulfonyl Fluoride (CAS 423-50-7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Perfluorohexylsulfonyl fluoride** (PFHxSF), CAS number 423-50-7. It covers the compound's identification, physicochemical properties, synthesis and reactivity, key experimental protocols, and its environmental and biological significance as a precursor to the persistent organic pollutant Perfluorohexane Sulfonic Acid (PFHxS).

## **Chemical Identification and Properties**

**Perfluorohexylsulfonyl fluoride** is a fully fluorinated organosulfur compound. It belongs to the broad class of per- and polyfluoroalkyl substances (PFAS). Due to the strength of the carbonfluorine bonds, it is chemically stable and serves as a key intermediate in the synthesis of other fluorinated compounds, particularly surfactants.[1]

Table 1: Chemical Identifiers for Perfluorohexylsulfonyl Fluoride



Identifier	Value
CAS Number	423-50-7[2][3][4][5][6][7][8][9]
Molecular Formula	C <sub>6</sub> F <sub>14</sub> O <sub>2</sub> S[2][4][5][7]
Molecular Weight	402.11 g/mol [2][4][5]
IUPAC Name	1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl fluoride[6][7][10]
Synonyms	Perfluorohexanesulphonyl fluoride, PFHxSF, Tridecafluorohexanesulfonyl fluoride[2][3][4][11]
InChI Key	HSDJWNJDPDJOEV-UHFFFAOYSA-N[4][6]
SMILES	O=S(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F) (F)F)(F)=O[4][9]

Table 2: Physicochemical Properties of Perfluorohexylsulfonyl Fluoride

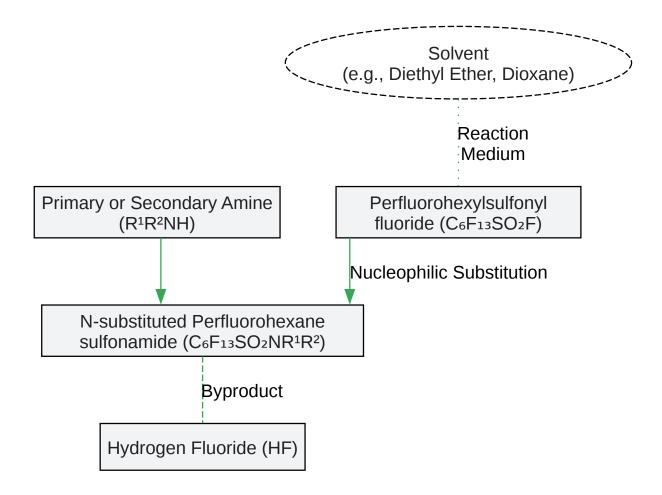
Property	Value	Source
Physical Form	Clear Liquid	[4][6]
Boiling Point	112.6 °C at 760 mmHg	[2]
114-115 °C	[4]	
Density (Predicted)	1.785 ± 0.06 g/cm <sup>3</sup>	[4]
Flash Point	21.9 °C	[2][12]
Solubility	Sparingly in Benzene, Slightly in Methanol	[4]
Stability	Moisture Sensitive, Stable under recommended storage conditions	[2][4]

## **Synthesis and Reactivity**



**Perfluorohexylsulfonyl fluoride** is primarily used as a synthetic intermediate. The sulfonyl fluoride moiety (-SO<sub>2</sub>F) is a reactive functional group that can readily undergo nucleophilic substitution, making it a valuable precursor for a range of derivatives.

A principal reaction is the synthesis of perfluoroalkanesulfonamides, which are formed by reacting PFHxSF with primary or secondary amines.[8] This reaction typically proceeds by nucleophilic attack of the amine on the sulfur atom, displacing the fluoride ion.[8]



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**Figure 1.** General reaction scheme for the synthesis of perfluorohexane sulfonamides from PFHxSF.

# Experimental Protocols Synthesis of N-Ethylperfluorohexane Sulfonamide

## Foundational & Exploratory





This protocol is a representative method for the synthesis of perfluoroalkanesulfonamides, adapted from procedures for analogous compounds.[8]

#### Materials:

- Perfluorohexylsulfonyl fluoride (PFHxSF)
- Ethylamine (excess, e.g., 3 equivalents)
- Anhydrous diethyl ether
- Round-bottom flask with magnetic stirrer
- Ice bath
- Standard glassware for workup and purification

#### Procedure:

- In a round-bottom flask, dissolve **Perfluorohexylsulfonyl fluoride** (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add an excess of ethylamine (3.0 eq) to the stirred solution. The reaction is exothermic.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC) or <sup>19</sup>F NMR spectroscopy.
- Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure.



 Purify the crude product by column chromatography on silica gel or by distillation to yield the pure N-ethylperfluorohexane sulfonamide.

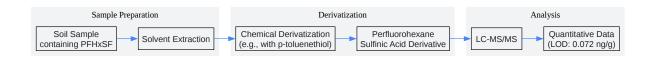
Characterization: The final product should be characterized by standard analytical techniques, including:

- NMR Spectroscopy: <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR to confirm the structure.
- Mass Spectrometry (MS): To verify the molecular weight.
- Infrared Spectroscopy (IR): To identify characteristic functional group vibrations (e.g., S=O, C-F).

### **Analytical Derivatization for LC-MS/MS Detection**

Due to the lack of an easily ionizable group, direct sensitive detection of PFHxSF by mass spectrometry is challenging. A derivatization method has been developed for its quantitative analysis in environmental samples.[3]

Principle: PFHxSF is derivatized to the corresponding perfluoroalkane sulfinic acid, which is more amenable to detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This allows for trace-level quantification in complex matrices like soil.[3]



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**Figure 2.** Workflow for the analytical determination of PFHxSF in soil samples.

**Key Performance Metrics:** 

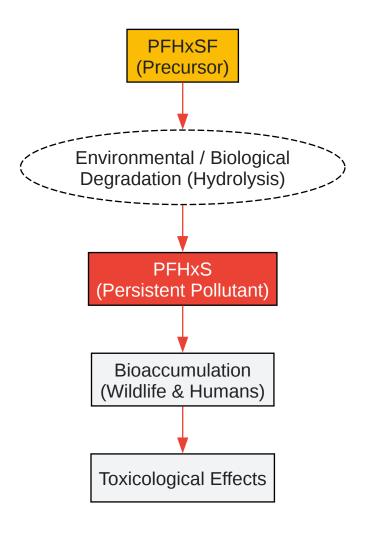
Linearity: The method shows good linearity in the range of 25 to 500 ng/L.[3]



- Limit of Detection (LOD): The detection limit for PFHxSF in soil is 0.072 ng/g.[3]
- Recoveries: Method recoveries are in the range of 72-89%.[3]

## **Environmental Fate and Biological Significance**

Perfluorohexylsulfonyl fluoride was listed as a persistent organic pollutant (POP) by the Stockholm Convention in 2022.[3][5] It is recognized as a direct precursor to Perfluorohexane Sulfonic Acid (PFHxS), an environmentally persistent and bioaccumulative compound.[13][14] The degradation of PFHxSF in the environment leads to the formation of PFHxS, which is the substance of primary toxicological concern.



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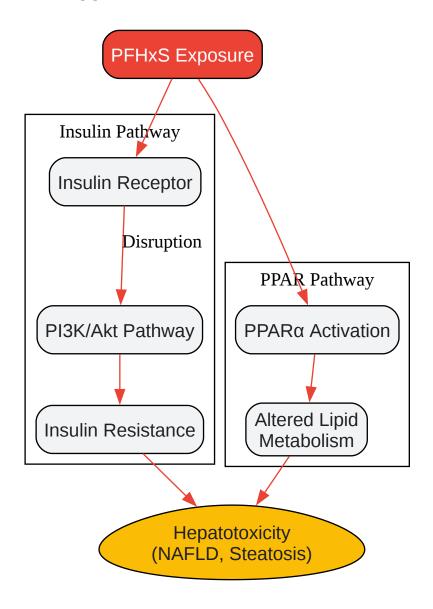
**Figure 3.** Environmental fate of PFHxSF as a precursor to PFHxS.



### **Toxicological Pathways of PFHxS**

While data on the direct biological effects of PFHxSF is limited, the toxicology of its degradation product, PFHxS, is more extensively studied. Exposure to PFHxS has been linked to several adverse health outcomes, acting through the disruption of key cellular signaling pathways.

Hepatotoxicity and Metabolic Disruption: PFHxS is known to cause liver toxicity (hepatotoxicity).[6][13] Studies in zebrafish have demonstrated that PFHxS impairs liver development and function by interfering with the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[6] Furthermore, PFHxS exposure is associated with non-alcoholic fatty liver disease (NAFLD) by disrupting hepatic insulin signaling and the PI3K/Akt pathway, leading to insulin resistance.[9]





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**Figure 4.** Disruption of hepatic signaling pathways by PFHxS.

Hormonal and Reproductive Effects: Toxicological assessments have also linked PFHxS exposure to the disruption of reproductive signaling pathways, particularly those involving estrogen and androgen receptors.[4] This interference can lead to abnormal hormone signaling and potential developmental effects.[4]

## Safety and Handling

**Perfluorohexylsulfonyl fluoride** is a hazardous chemical that requires strict safety protocols.

Table 3: GHS Hazard Identification

Hazard Class	Category	Hazard Statement
Flammable Liquids	Category 3	H226: Flammable liquid and vapour[2][6]
Skin Corrosion/Irritation	Category 1A/1B/1C	H314: Causes severe skin burns and eye damage[2][3][4] [6]
Serious Eye Damage	Category 1	H318: Causes serious eye damage[2][6]

Signal Word: Danger[2][3][4][6]

• GHS Pictograms: Flame, Corrosion[2][4][6]

#### Handling and Storage:

- Handle in a well-ventilated place, preferably within a chemical fume hood.[3]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[2][3]
- Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[2][3]



- Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Recommended storage is at 2-8°C or frozen for long-term stability.[6][7]
- Incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.

#### First Aid Measures:

- Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[2][3]
- Skin Contact: Take off contaminated clothing immediately. Rinse skin thoroughly with large amounts of water. Seek immediate medical attention.[2][3]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
- Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

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